Halenaquinol Exhibits 9.2-Fold Greater Sortase A Inhibition Than Halenaquinol Sulfate
In a direct head-to-head evaluation of six pentacyclic polyketides isolated from the same Xestospongia sp. extract, halenaquinol demonstrated the most potent inhibition of S. aureus sortase A (SrtA) with an IC50 of 13.94 μM [1]. This represents approximately 9.2-fold higher potency compared to halenaquinol sulfate (IC50 = 103.48 μM), the closest sulfated analog [1]. The differential activity was attributed to the presence of a free hydroxyl group at the C-16 position in halenaquinol, which is sulfated in halenaquinol sulfate [1].
| Evidence Dimension | SrtA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.94 μM (4.66 μg/mL) |
| Comparator Or Baseline | Halenaquinol sulfate: IC50 = 103.48 μM |
| Quantified Difference | ~9.2-fold greater potency for halenaquinol |
| Conditions | In vitro SrtA enzyme inhibition assay; compounds co-isolated from Xestospongia sp. |
Why This Matters
The 9.2-fold potency advantage of halenaquinol over its sulfated congener directly impacts dosing requirements in anti-virulence studies and positions halenaquinol as the preferred starting scaffold for SrtA-targeted probe development.
- [1] Lee, J., et al. (2024). Halenaquinol Blocks Staphylococcal Protein A Anchoring on Cell Wall Surface by Inhibiting Sortase A in Staphylococcus aureus. Marine Drugs, 22(6), 266. View Source
